N-(4-amino-2-chlorophenyl)benzamide
Overview
Description
“N-(4-amino-2-chlorophenyl)benzamide” is a chemical compound with the empirical formula C13H12Cl2N2O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-chlorophenyl)benzamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl
. This indicates that the compound contains a benzamide group attached to a 2-chlorophenyl group via a nitrogen atom .
Scientific Research Applications
Anticonvulsant Activities
Synthesis and Evaluation as Anticonvulsants : Derivatives of N-(4-amino-2-chlorophenyl)benzamide have been synthesized and evaluated for anticonvulsant activities. These compounds, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were found superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
Anticonvulsant Screening : Other benzamide derivatives, such as N-(2,6-diisopropylphenyl) benzamides, were screened for anticonvulsant activity and showed partial protection against chemically induced seizures (Afolabi et al., 2012).
Pharmacokinetic Studies
- Liquid Chromatographic Determination : A method for the liquid chromatographic determination of serum and urine concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite was developed for pharmacokinetic studies (Dockens et al., 1987).
Spectroscopic Studies
- Vibrational and Electronic Spectra Analysis : The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated by UV-vis, FT-IR, and FT-Raman spectroscopic measurements (Rao et al., 2015).
Molecular Structure Analysis
- Conformational Analysis : Studies on N-(2,4-Dichlorophenyl)benzamide, a related compound, revealed insights into its molecular structure and intermolecular hydrogen bonding patterns (Gowda et al., 2008).
Anticancer Potential
- Synthesis of Indapamide Derivatives : Indapamide derivatives of N-(4-amino-2-chlorophenyl)benzamide were synthesized and showed proapoptotic activity in melanoma cell lines, suggesting potential anticancer properties (Yılmaz et al., 2015).
Anticonvulsant Activity Comparison
- Comparison with Other Drugs : The anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide were compared with other antiepileptic drugs, indicating its potent anticonvulsant effect in maximal electroshock seizure models (Clark Cr, 1988).
Green Synthesis Approaches
- Efficient Green Synthesis : A highly efficient green synthesis method was developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing these compounds (Sabbaghan & Hossaini, 2012).
Future Directions
There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)benzamide |
Synthesis routes and methods
Procedure details
Citations
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